N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide
Description
N-(3-Acetylphenyl)-4-methyl-3-nitrobenzamide (CAS: 418787-86-7, MW: 298.29 g/mol) is a benzamide derivative featuring a 4-methyl-3-nitro-substituted benzoyl group linked to a 3-acetylphenylamine moiety via an amide bond . The nitro group at position 3 and methyl group at position 4 on the benzamide ring contribute to its electron-withdrawing and steric properties, respectively. Its synthesis likely follows the Schotten-Baumann reaction, employing 4-methyl-3-nitrobenzoyl chloride and 3-acetylaniline as precursors, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-6-7-13(9-15(10)18(21)22)16(20)17-14-5-3-4-12(8-14)11(2)19/h3-9H,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMUQUOWRVOYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357759 | |
| Record name | N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418787-86-7 | |
| Record name | N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3-acetylphenylamine with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction of Nitro Group: Formation of N-(3-acetylphenyl)-4-methyl-3-aminobenzamide.
Reduction of Acetyl Group: Formation of N-(3-hydroxyphenyl)-4-methyl-3-nitrobenzamide.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and methyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilic substitution resistance but may improve binding affinity in biological targets (e.g., NCGC-20’s role in kinase inhibition) .
Synthetic Efficiency :
- Compounds with methyl or methoxy substituents (e.g., ) are synthesized efficiently via acyl chloride-amine coupling, often achieving high yields (>80%) .
- Halogenated derivatives (e.g., ) require careful stoichiometry to avoid side reactions, as seen in the synthesis of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide .
Biological Relevance :
- NCGC-20 () demonstrates the impact of halogen and trifluoromethyl groups on pharmacological activity, with reported IC₅₀ values in kinase assays .
- The acetyl group in the target compound may enhance hydrogen bonding capacity, though its bioactivity remains uncharacterized in the provided evidence .
Physicochemical Properties :
- Nitro groups universally reduce solubility in aqueous media but improve thermal stability.
- Methyl and methoxy groups increase lipophilicity, influencing partition coefficients (logP) and membrane permeability .
Biological Activity
N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and possible therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 258.27 g/mol
- Functional Groups : Acetamide, nitro group, and aromatic rings.
Research indicates that compounds with similar structures often exhibit their biological activity through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds containing nitro groups are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antioxidant Activity : The presence of acetyl and nitro groups can enhance the antioxidant properties, potentially reducing oxidative stress in cells.
- Pain Modulation : Some studies suggest that these compounds may interfere with pain signaling pathways, providing analgesic effects.
In Vitro Studies
A study conducted on similar compounds demonstrated their ability to inhibit soluble epoxide hydrolase (sEH), which is implicated in various inflammatory processes. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties . Although specific data on this compound is limited, it is reasonable to hypothesize similar mechanisms based on structural analogs.
In Vivo Studies
In vivo studies on related nitro-compounds have shown significant anti-inflammatory and analgesic effects. For instance, systemic administration of nitrooxy compounds has been reported to inhibit nociceptive responses and reduce paw edema in animal models . While direct studies on this compound are lacking, these findings suggest potential therapeutic applications in pain management and inflammation reduction.
Case Studies and Comparative Analysis
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms amide bond formation and substituent positions (e.g., acetyl and nitro group integration).
- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions influenced by the nitro group.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ or MALDI-TOF).
- X-ray crystallography (via SHELXL): Resolves crystal packing and absolute configuration .
How can researchers address conflicting reports on melting points or spectral data across studies?
Advanced
Discrepancies may arise from polymorphism or impurities . Strategies include:
- Differential Scanning Calorimetry (DSC) : Distinguishes polymorphic forms.
- Recrystallization in varied solvents (e.g., ethanol vs. ethyl acetate).
- 2D NMR (COSY, HSQC): Resolves overlapping signals (e.g., aromatic protons near acetyl groups).
- Cross-validation with high-resolution mass spectrometry .
What strategies optimize regioselectivity during nitration and acetylation in benzamide derivatives?
Q. Advanced
- Nitration : Use directing groups (e.g., methyl at C4) to favor para-substitution. Monitor with TLC and adjust nitric acid concentration.
- Acetylation : Protect competing functional groups (e.g., amines) before introducing acetyl via Friedel–Crafts or direct acylation.
- Temperature control (0–5°C) minimizes side reactions .
What computational tools predict the biological activity of this compound?
Q. Advanced
- Molecular docking (AutoDock Vina): Models interactions with enzymes (e.g., kinases).
- MD simulations (GROMACS): Assess stability of ligand–protein complexes.
- QSAR models : Correlate nitro/acetyl electronic effects (Hammett σ values) with bioactivity .
How do substituents (nitro, acetyl) influence reactivity in nucleophilic acyl substitution?
Q. Advanced
- Nitro group (meta to amide): Electron-withdrawing effect reduces carbonyl electrophilicity, slowing nucleophilic attack.
- Acetyl group (ortho to amide): Steric hindrance further decreases reactivity.
- DFT calculations (Gaussian): Quantify charge distribution and transition-state energies .
What crystallographic challenges arise in structural determination, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
